molecular formula C10H14BrNO2 B13517053 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B13517053
M. Wt: 260.13 g/mol
InChI Key: QIBJCSNNIAZEBJ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is an organic compound that features a brominated aromatic ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylpropan-1-ol followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The brominated aromatic ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated aromatic compounds.

    Substitution: Formation of azides, thiols, or other substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol
  • 2-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol
  • 2-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol

Uniqueness

2-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets .

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(11)4-7(10)5-9(12)6-13/h2-4,9,13H,5-6,12H2,1H3

InChI Key

QIBJCSNNIAZEBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(CO)N

Origin of Product

United States

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